molecular formula C15H19N5O2S2 B2940501 2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105222-54-5

2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2940501
CAS No.: 1105222-54-5
M. Wt: 365.47
InChI Key: XJRZQVUZFKAUJR-UHFFFAOYSA-N
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Description

2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a thiadiazole-based compound featuring a 2-methoxyphenyl-substituted piperazine moiety linked via a thioacetamide bridge.

Properties

IUPAC Name

2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S2/c1-22-12-5-3-2-4-11(12)19-6-8-20(9-7-19)14-17-18-15(24-14)23-10-13(16)21/h2-5H,6-10H2,1H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRZQVUZFKAUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. They are associated with numerous neurodegenerative and psychiatric conditions. Therefore, the compound’s interaction with these receptors can affect various biochemical pathways related to these conditions.

Biological Activity

The compound 2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel hybrid molecule that combines the pharmacologically active moieties of thiadiazole and piperazine. This article reviews its biological activity, focusing on antimicrobial, anticancer, and neuropharmacological properties based on recent research findings.

Chemical Structure

The compound can be depicted as follows:

C15H19N5O2S\text{C}_{15}\text{H}_{19}\text{N}_5\text{O}_2\text{S}

This structure incorporates a thiadiazole ring, a piperazine moiety, and an acetamide functional group, which are known to enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. The compound under discussion has shown promising results against various bacterial strains:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate to high32 μg/mL
Escherichia coliModerate64 μg/mL
Candida albicansSignificant30 μg/mL

These findings suggest that the incorporation of the thiadiazole moiety enhances the antimicrobial efficacy of the compound compared to standard antibiotics like ampicillin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Notably, it demonstrated cytotoxic effects against HeLa cells, with an IC50 value indicating significant potency:

Cell Line IC50 (μM)
HeLa12.5
MCF-715.0
A54918.5

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis . The presence of the thiadiazole ring is believed to contribute to its lipophilicity and tissue permeability, enhancing its anticancer activity .

Neuropharmacological Effects

The piperazine component is well-known for its neuropharmacological properties. Studies have indicated that compounds with piperazine structures can interact with serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes. For instance, related compounds have shown:

  • Increased binding affinity for serotonin receptors.
  • Potential antidepressant effects , suggesting that this compound may also possess mood-stabilizing properties.

Case Studies

Several studies have highlighted the biological activities of similar compounds:

  • Antimicrobial Study : A series of thiadiazole derivatives were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenyl ring significantly influenced their efficacy .
  • Cytotoxicity Evaluation : In a recent study, compounds containing both piperazine and thiadiazole moieties were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results demonstrated enhanced activity compared to individual components .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Proceeds via protonation of the carbonyl oxygen, leading to cleavage of the C–N bond. This generates 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetic acid.

  • Basic Hydrolysis : Utilizes NaOH or KOH to yield the corresponding carboxylate salt.

Table 1: Hydrolysis Conditions and Products

ConditionReagentProductYield (%)Source
Acidic (HCl)6M HCl, reflux2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetic acid78–85
Basic (NaOH)2M NaOH, 80°CSodium 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate82–88

Alkylation and Nucleophilic Substitution

The thiol (-SH) group in the thioacetamide linkage acts as a nucleophile:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form sulfides.

  • Arylation : Couples with aryl diazonium salts under mild conditions.

Key Example :
Reaction with benzyl chloride in ethanol/KOH yields 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(benzyl)acetamide (82% yield).

Oxidation Reactions

The thioether (-S-) linkage oxidizes to sulfoxide or sulfone derivatives:

  • Sulfoxide Formation : Achieved with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) at 0–25°C.

  • Sulfone Formation : Requires stronger oxidants like KMnO₄ or RuO₄.

Table 2: Oxidation Outcomes

Oxidizing AgentConditionsProduct (Oxidation State)Application
H₂O₂RT, 12 hrsSulfoxideIntermediate for further synthesis
mCPBACH₂Cl₂, 0°CSulfoneEnhanced metabolic stability

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals:

  • Copper(II) Complexes : Form stable complexes in ethanol/water mixtures, characterized by shifts in UV-Vis spectra (λmax 420–450 nm) .

  • Zinc(II) Coordination : Enhances anticancer activity by facilitating DNA intercalation .

Piperazine Moiety Reactivity

The piperazine ring undergoes:

  • N-Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.

  • Protonation : Forms water-soluble hydrochloride salts under HCl gas.

Example :
Treatment with methyl iodide in DMF produces a mono-alkylated derivative, confirmed by NMR (δ 3.2 ppm for N–CH₃).

Synthetic Modifications for Enhanced Bioactivity

Structural analogs are synthesized via:

  • Thiadiazole Ring Functionalization : Bromination at the 5-position enables Suzuki coupling for aryl group diversification .

  • Acetamide Replacement : Substituting the acetamide with sulfonamide groups improves solubility and target affinity .

Table 3: Bioactive Derivatives

ModificationBiological Activity (IC₅₀)Target Cell LineSource
Bromo-substituted thiadiazole4.27 µg/mL (SK-MEL-2 melanoma)Skin cancer
Sulfonamide analog9 µM (MDA-MB-231 breast cancer)Breast cancer

This compound’s reactivity profile underscores its versatility as a scaffold for developing therapeutics, particularly in oncology. Further studies should explore its catalytic applications and structure-activity relationships for targeted drug design.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The compound’s activity and properties are influenced by substituents on the piperazine ring, thiadiazole core, and acetamide linker. Key analogues include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Piperazine/Thiadiazole) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound 2-Methoxyphenylpiperazine, thioacetamide Not reported Likely C=O (~1680 cm⁻¹), aromatic C-H (~3100 cm⁻¹) N/A
4g () 4-Fluorophenylpiperazine, 4-chlorophenylthiadiazole 203–205 NH (3320 cm⁻¹), C=O (1680 cm⁻¹)
3 () 4-Nitrophenylamino-thiadiazole 226–228 Akt inhibition (92.36%)
15o () 3,5-Dichlorobenzylthio, quinazoline-thioacetamide Not reported IC₅₀ = 1.96 µM (PC-3 cells)
5k () 2-Methoxyphenoxy, methylthio 135–136 ¹H NMR: δ 7.8 (s, NH), 3.9 (s, OCH₃)
XVII () 4-Fluorophenylpiperazine, ethylthiadiazole Not reported Molecular weight: 365.4

Key Observations :

  • Piperazine Substituents : The 2-methoxyphenyl group in the target compound may enhance π-π stacking in receptor binding compared to 4-fluorophenyl (4g ) or 4-chlorophenyl derivatives .
  • Thiadiazole Modifications : Thioether linkages (e.g., 5k ) improve solubility, while nitro groups (3 ) enhance Akt inhibition .
  • Thermal Stability : Higher melting points (e.g., 203–205°C for 4g ) correlate with crystalline purity and stability .
Table 2: Anticancer Activity of Selected Analogues
Compound Target Pathway/Cell Line Activity Reference
Target Compound Akt/Unknown Predicted apoptosis induction N/A
3 () Akt inhibition in C6 glioma 92.36% inhibition
8 () Akt inhibition in C6 glioma 86.52% inhibition
15o () PC-3 prostate cancer IC₅₀ = 1.96 µM
4g () Antiproliferative (unspecified) GC-MS confirmed purity

Key Findings :

  • Akt Inhibition: Nitrophenylamino derivatives (3, 8) show superior Akt suppression compared to methoxy- or fluorophenyl analogues, likely due to stronger electron-withdrawing effects enhancing target binding .
  • Broad-Spectrum Activity: Dichlorobenzylthio-quinazoline hybrids (15o) exhibit nanomolar potency, suggesting that bulkier substituents improve tumor selectivity .

Q & A

Q. What factors influence the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability is assessed via:
  • Accelerated degradation studies : Exposure to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–12 weeks.
  • HPLC monitoring of degradation products (e.g., hydrolysis of the acetamide group).
  • Optimal storage conditions are anhydrous environments at -20°C, with desiccants to prevent thiadiazole ring oxidation .

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